molecular formula C18H15ClN4OS B2981228 N-(4-氯苄基)-2-[(6-吡啶-3-基嘧啶-3-基)硫代]乙酰胺 CAS No. 872988-05-1

N-(4-氯苄基)-2-[(6-吡啶-3-基嘧啶-3-基)硫代]乙酰胺

货号 B2981228
CAS 编号: 872988-05-1
分子量: 370.86
InChI 键: AFEJXPYHIGRWST-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-chlorobenzyl)-2-[(6-pyridin-3-ylpyridazin-3-yl)thio]acetamide” is a complex organic compound. It contains a pyridazinyl group attached to a thioacetamide group via a pyridinyl linker. This is further connected to a chlorobenzyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit aromaticity due to the presence of the pyridinyl and pyridazinyl rings, and the chlorobenzyl group might add steric hindrance .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often participate in nucleophilic substitution reactions, redox reactions, and various types of coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .

科学研究应用

发现和临床候选物选择

K-604,一种临床候选物,被认为是人酰基辅酶 A:胆固醇 O-酰基转移酶 (ACAT)-1 的水溶性有效抑制剂,对 ACAT-2 显示出显着的选择性。其设计旨在提高水溶性和口服吸收率,为治疗涉及 ACAT-1 过表达的疾病提供了潜力 (K. Shibuya 等,2018)

构效关系研究

对磷酸肌醇 3-激酶 (PI3K)/哺乳动物雷帕霉素靶蛋白 (mTOR) 双重抑制剂的研究导致合成出有效且高效的化合物。针对 6,5-杂环类似物进行的旨在提高代谢稳定性的调整证明了结构改变对于提高药物疗效和稳定性的重要性 (Markian M Stec 等,2011)

新型衍生物的合成和对接研究

合成了一系列新型吡啶和稠合吡啶衍生物,分子对接筛选表明对 GlcN-6-P 合酶具有中等到良好的结合能。这些化合物展示出抗菌和抗氧化活性,突出了它们在治疗应用中的潜力 (E. M. Flefel 等,2018)

抗心律失常活性评价

对新合成的三环和四环噻吩并吡啶衍生物进行了抗心律失常活性的评价,显示出与普鲁卡因酰胺和利多卡因等已建立药物相当的高疗效。这表明它们在治疗心律失常中具有潜在用途 (N. A. Abdel-Hafez 等,2009)

抗菌和抗肿瘤活性

某些新的 N-取代-2-氨基-1,3,4-噻二唑在细胞毒性和抗氧化活性筛选方面显示出有希望的结果。这些化合物在抑制癌细胞生长方面的功效及其抗氧化特性表明它们在癌症治疗和作为抗氧化应激的保护剂方面的潜力 (W. Hamama 等,2013)

未来方向

The study of new compounds like “N-(4-chlorobenzyl)-2-[(6-pyridin-3-ylpyridazin-3-yl)thio]acetamide” is an active area of research in chemistry and pharmacology. Future research could explore its synthesis, properties, and potential applications in more detail .

作用机制

Target of Action

The primary target of N-[(4-chlorophenyl)methyl]-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide is the Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) . VEGFR1 plays a crucial role in the regulation of angiogenesis, a process involved in the growth of new blood vessels from pre-existing vessels. This makes it a significant target in the treatment of diseases such as cancer, where inhibiting angiogenesis can prevent the growth and spread of tumors .

Mode of Action

This inhibition can prevent the signaling pathways that lead to angiogenesis, thereby potentially limiting the growth and spread of cancer cells .

Biochemical Pathways

The compound’s interaction with VEGFR1 affects the angiogenesis pathway. By inhibiting VEGFR1, the compound can disrupt the VEGF signaling pathway, which is crucial for angiogenesis . The downstream effects of this disruption can include reduced blood vessel formation, which can limit the supply of oxygen and nutrients to tumors, inhibiting their growth .

Pharmacokinetics

These would include its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action would primarily be the inhibition of angiogenesis due to the disruption of the VEGF signaling pathway . This could result in the limitation of tumor growth and spread .

属性

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4OS/c19-15-5-3-13(4-6-15)10-21-17(24)12-25-18-8-7-16(22-23-18)14-2-1-9-20-11-14/h1-9,11H,10,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEJXPYHIGRWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。